Aminoguanidine nitrate
Overview
Description
Synthesis Analysis
Aminoguanidine nitrate, specifically in the form of 3-amino-1-nitroguanidine (ANQ), is synthesized via hydrazinolysis of nitroguanidine. This process involves the reaction of nitroguanidine with hydrazine, leading to the formation of ANQ. Transition metal complexes of ANQ have been explored, demonstrating the compound's versatility in forming complexes with metals such as Co, Ni, Cu, Zn, and Ag. These complexes are synthesized by dissolving ANQ in solutions containing transition metal salts, showcasing ANQ's reactivity and potential in creating a variety of metal complexes (Fischer et al., 2013).
Molecular Structure Analysis
The molecular structure of ANQ and its complexes have been elucidated using low temperature single-crystal X-ray diffraction. This detailed analysis reveals the crystalline structures of ANQ when combined with different metals and anions, providing insights into its molecular geometry and the nature of its bonds. These structural insights are crucial for understanding the chemical behavior and reactivity of ANQ and its complexes (Fischer et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of aminoguanidine nitrate is showcased through its ability to form various complexes with transition metals. These complexes exhibit diverse properties, including different decomposition temperatures, sensitivities to impact, friction, and electrostatic discharge, which are assessed using techniques like differential scanning calorimetry and BAM testing. The formation of these complexes highlights ANQ's potential in applications requiring materials with specific sensitivities and thermal behaviors (Fischer et al., 2013).
Physical Properties Analysis
The study of ANQ's physical properties, such as its crystal structure, decomposition temperature, and sensitivity to various physical stresses, is essential for its application in the design of materials with desired thermal and mechanical properties. The characterization of ANQ complexes provides valuable data on their stability, reactivity, and potential safety considerations for handling and storage.
Chemical Properties Analysis
ANQ's chemical properties, including its reactivity with transition metals and the formation of stable complexes, are pivotal in understanding its potential applications. The ability of ANQ to engage in reactions leading to complexes with different anions and metals opens avenues for research in materials science, especially in the development of primary explosives and energetic materials. The detailed chemical analysis of ANQ's reactions and the resulting properties of its complexes are crucial for harnessing its full potential (Fischer et al., 2013).
Scientific Research Applications
Liver Disease : Aminoguanidine has been found to prevent concanavalin A-induced hepatitis in mice by inhibiting nitric oxide synthase. This suggests that nitric oxide may play a role in the development of this type of hepatitis (Okamoto et al., 2000).
Brain Injury : It reduces brain lesion volume after cold injury in rats by 15 to 27%, with combined pre- and post-treatment being more effective than post-treatment alone (Görlach et al., 2000).
Biochemical Research : Aminoguanidine can stabilize S-adenosylmethionine decarboxylase, affecting polyamine biosynthesis and polyamine degradation in cell culture studies (Stjernborg & Persson, 1993).
Diabetic Retinopathy : It inhibits diabetic retinopathy by inhibiting increased nitric oxide production in retinal cells, potentially through inhibition of NO production sequelae (Du et al., 2002).
Ischemic Brain Injury : Aminoguanidine slows down ischaemic lesion growth in the rat brain, potentially preserving perifocal neuron function, without affecting nitric oxide levels (Cash et al., 2001).
Cataract Prevention : It can prevent glycation and browning reactions in lens proteins by decreasing the active aldehyde form of sugars, which could benefit cataract patients (Lewis & Harding, 1990).
Inflammatory Response : Aminoguanidine improves survival rates after lipopolysaccharide challenge but aggravates platelet activating factor-induced lethality, suggesting nitric oxide production is not a major participant in platelet activating factor-induced inflammation (Takano et al., 1997).
Virology : Inhibiting iNOS with aminoguanidine in mice with lymphocytic choriomeningitis virus infection leads to increased proinflammatory cytokine expression, enhancing clinical severity and decreasing survival time (Campbell, 1996).
Material Science : [Ni(Amgu)2]X2 compounds, involving aminoguanidine, can be used as solid-state precursors for the preparation of NiO nanoparticles due to their low temperatures of decomposition and high purity and crystallinity (Selvakumar et al., 2018).
Transplantation Medicine : Combined with low doses of cyclosporine, it can effectively reduce allogeneic response in lung transplantation, potentially by reducing proinflammatory cytokines (Mattsson et al., 1996).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Oxidizing solids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
2-aminoguanidine;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFHEJUUBDCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065032 | |
Record name | Aminoguanidinium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
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Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Aminoguanidine nitrate | |
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Product Name |
Aminoguanidine nitrate | |
CAS RN |
10308-82-4 | |
Record name | Aminoguanidine nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoguanidine nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |
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Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Aminoguanidinium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoguanidinium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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